BenchChemオンラインストアへようこそ!

4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine

Lipophilicity Membrane permeability CNS drug design

4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1343767-30-5) is a disubstituted 3-aminopyrazole bearing a 4-methyl group on the pyrazole ring and an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) substituent at N1. The compound has molecular formula C₁₀H₁₇N₃O, molecular weight 195.26 g·mol⁻¹, computed XLogP3-AA of 0.8, one hydrogen bond donor, three hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area (TPSA) of 53.1 Ų.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B13063225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CC2CCOCC2
InChIInChI=1S/C10H17N3O/c1-8-6-13(12-10(8)11)7-9-2-4-14-5-3-9/h6,9H,2-5,7H2,1H3,(H2,11,12)
InChIKeyGCFFAVVENWOKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine: Core Chemical Identity and Procurement-Relevant Physicochemical Profile


4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1343767-30-5) is a disubstituted 3-aminopyrazole bearing a 4-methyl group on the pyrazole ring and an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) substituent at N1 . The compound has molecular formula C₁₀H₁₇N₃O, molecular weight 195.26 g·mol⁻¹, computed XLogP3-AA of 0.8, one hydrogen bond donor, three hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area (TPSA) of 53.1 Ų . Commercially, it is supplied at ≥95% purity by multiple vendors for research use . The combination of a 3-amino-4-methylpyrazole core with a saturated oxygen heterocycle via a methylene linker creates a scaffold distinct from simpler aminopyrazoles, making it relevant for medicinal chemistry programs targeting kinases, GPCRs, and anti-infective pathways.

Why 4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine Is Not Interchangeable with Its Closest Structural Analogs


In-class aminopyrazoles bearing oxane substituents cannot be freely substituted when quantitative structure-activity relationships (SAR) dictate target engagement. The position of the methyl group (C4 vs. C3 vs. C5), the attachment point of the amine (C3 vs. C5), and the presence of a methylene linker versus direct ring attachment each alter electronic distribution, conformational preferences, and key physicochemical descriptors such as lipophilicity and hydrogen-bonding capacity . Published SAR from the 4-methyl substituted pyrazole class demonstrates that subtle structural modifications shift glucagon receptor (GCGR) antagonist potency by orders of magnitude, confirming that even close analogs cannot be assumed to be functionally equivalent . The evidence below quantifies exactly where this compound differs from the most relevant comparators.

Quantitative Comparator Evidence for 4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine: Where the Differentiation Is Measurable


Elevated Lipophilicity (XLogP3-AA) Versus the Des-Methyl Analog Confers Altered Membrane Partitioning Potential

The target compound (XLogP3-AA = 0.8) is 0.4 log units more lipophilic than its des-methyl comparator 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine (XLogP3-AA = 0.4) . This difference, driven by the addition of a single methyl group at pyrazole C4, translates to an estimated ~2.5-fold increase in octanol-water partition coefficient, a magnitude known to influence passive membrane permeability and tissue distribution in CNS drug discovery contexts.

Lipophilicity Membrane permeability CNS drug design

Reduced Hydrogen Bond Donor Count Versus 5-(Oxan-4-yl)-1H-pyrazol-3-amine Alters Solubility and Target Interaction Profile

The target compound possesses 1 hydrogen bond donor (HBD), compared to 2 HBD for 5-(oxan-4-yl)-1H-pyrazol-3-amine (CAS 1000896-69-4) . The additional HBD in the comparator arises from the tautomeric NH group on the pyrazole ring, which is blocked by N1-alkylation in the target compound. This difference is expected to reduce aqueous solubility but enhance passive membrane permeability and reduce susceptibility to active efflux by H-bond-driven transporters.

Hydrogen bonding Solubility Drug-likeness

Lower Topological Polar Surface Area (TPSA) Versus 5-(Oxan-4-yl)-1H-pyrazol-3-amine Predicts Superior CNS Penetration Potential

The target compound exhibits a TPSA of 53.1 Ų, which is 10.8 Ų lower than 5-(oxan-4-yl)-1H-pyrazol-3-amine (TPSA = 63.9 Ų) . The widely accepted threshold for favorable CNS penetration is TPSA < 60–70 Ų; the target compound resides comfortably within this range, whereas the comparator approaches the boundary. The difference arises from the N1-alkylation in the target compound, which eliminates one polar NH contribution.

CNS penetration Blood-brain barrier TPSA

4-Methyl-3-aminopyrazole Scaffold Is a Validated Pharmacophore for Glucagon Receptor (GCGR) Antagonism, Differentiating from 5-Amino Regioisomers

In a systematic SAR study of 4-methyl substituted pyrazole derivatives as GCGR antagonists, compounds bearing the 4-methyl-3-aminopyrazole motif (e.g., compound 9r) achieved GCGR binding IC₅₀ = 0.06 µM and cAMP functional IC₅₀ = 0.26 µM in cell-based assays . While the target compound was not directly tested in this study, its 4-methyl-3-aminopyrazole core matches the pharmacophore identified as critical for GCGR antagonism, whereas regioisomers with the amine at the 5-position (e.g., 4-methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine, CAS 1247556-35-9) place the amine at a different vector, predicted to disrupt key hydrophobic interactions with the receptor binding pocket.

GCGR antagonist GPCR Type 2 diabetes

Increased Conformational Flexibility (2 Rotatable Bonds) Versus Direct Oxane Attachment Analogs (1 Rotatable Bond) Enables Broader Conformational Sampling

The target compound possesses 2 rotatable bonds, compared to 1 rotatable bond for both 4-methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine (CAS 1157012-73-1) and 5-(oxan-4-yl)-1H-pyrazol-3-amine (CAS 1000896-69-4) . The additional rotatable bond in the target compound arises from the methylene linker between the pyrazole N1 and the oxane ring. This increased flexibility allows the oxane ring to sample a wider range of spatial orientations relative to the pyrazole core, which can be advantageous for induced-fit binding to targets with deep or flexible binding pockets.

Conformational flexibility Molecular recognition Entropic effects

Procurement-Relevant Application Scenarios for 4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine


Glucagon Receptor (GCGR) Antagonist Lead Optimization Programs

The 4-methyl-3-aminopyrazole core of this compound aligns with the pharmacophore validated in published GCGR antagonist series, where close analogs achieve IC₅₀ values of 0.06–0.09 µM (binding) and 0.22–0.46 µM (cAMP functional) . Researchers pursuing GCGR antagonists for type 2 diabetes should select this scaffold over 5-amino regioisomers (e.g., CAS 1247556-35-9, CAS 1157012-73-1) that lack this pharmacophore alignment. The oxan-4-ylmethyl substituent provides additional hydrophobic contacts predicted by docking studies to enhance receptor binding pocket occupancy .

CNS-Penetrant Kinase Inhibitor Scaffold Development

With a TPSA of 53.1 Ų—well below the 60–70 Ų CNS permeability threshold—and XLogP3-AA of 0.8, this compound is structurally predisposed for blood-brain barrier penetration . The 3-aminopyrazole motif is a recognized hinge-binding scaffold for kinase ATP-site inhibitors, including PDGF receptor kinase . For neuroscience kinase programs, this compound offers a more CNS-favorable profile than 5-(oxan-4-yl)-1H-pyrazol-3-amine (TPSA 63.9 Ų) .

Fragment-Based Drug Discovery Requiring Conformationally Adaptable Aminoheterocycles

The two rotatable bonds (versus one in direct oxane-attached analogs ) provide greater conformational sampling, making this compound a suitable fragment or scaffold-hopping starting point for targets with flexible or cryptic binding pockets. The methylene linker between pyrazole N1 and the oxane ring allows the saturated heterocycle to explore multiple spatial orientations, potentially accessing binding sub-pockets inaccessible to the more rigid 4-methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine .

Chemical Biology Probe Design with Defined Hydrogen-Bonding Profile

The single hydrogen bond donor (versus two in 5-(oxan-4-yl)-1H-pyrazol-3-amine ) reduces the compound's susceptibility to H-bond-driven efflux transporters such as P-glycoprotein, while the 3-amine group retains capacity for target engagement . This profile supports the design of intracellular probes where reduced active efflux is desired. The commercially available 95% purity material from multiple vendors facilitates rapid procurement and downstream derivatization.

Quote Request

Request a Quote for 4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.